Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with methoxy methylating agents. One common method includes the condensation of 2-mercapto-1,3-thiazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiazolidine derivatives.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various alkyl or aryl thiazole derivatives.
Scientific Research Applications
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its role in the synthesis of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron-donating and accepting reactions, which can modulate biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-1,3-thiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
Methyl 2-mercapto-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the methoxymethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 4-(methoxymethyl)-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-10-3-4-5(6(9)11-2)13-7(12)8-4/h3H2,1-2H3,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDNWNDXSLDBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=S)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.